1-(4-Chlorophenyl)-2-methylpropan-1-one vs. Unsubstituted and p-Anisyl Analogs: Divergent Stereochemical Outcome in Stobbe Condensation
In the Stobbe condensation with diethyl succinate, 1-(4-chlorophenyl)-2-methylpropan-1-one yields predominantly the trans-4-aryl-3-ethoxycarbonyl-5-methylhex-3-enoic acid isomer, whereas the unsubstituted phenyl isopropyl ketone and p-anisyl isopropyl ketone yield predominantly the cis isomer [1]. This represents a complete stereochemical reversal dictated by the electronic nature of the para-substituent.
| Evidence Dimension | Stereochemical outcome (major product configuration) |
|---|---|
| Target Compound Data | Predominantly trans isomer |
| Comparator Or Baseline | Phenyl isopropyl ketone and p-anisyl isopropyl ketone: Predominantly cis isomer |
| Quantified Difference | Complete stereochemical reversal (cis → trans) |
| Conditions | Stobbe condensation with diethyl succinate, potassium t-butoxide in t-butanol |
Why This Matters
For synthetic chemists, the ability to access the trans isomer directly via this specific ketone avoids the need for additional isomerization steps or alternative, less efficient routes, directly impacting synthetic efficiency and product purity.
- [1] Baddar, F. G., Eil-Neweihy, M. F., & Loutfy, R. O. (1970). γγ-Disubstituted itaconic acids. Part V. Stobbe condensation of phenyl, p-anisyl, and p-chlorophenyl isopropyl ketones with diethyl succinate. Journal of the Chemical Society C: Organic, 620–623. https://doi.org/10.1039/J39700000620 View Source
